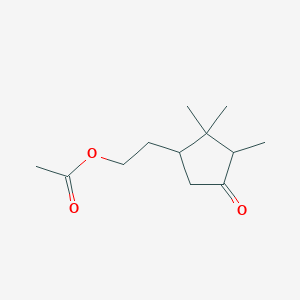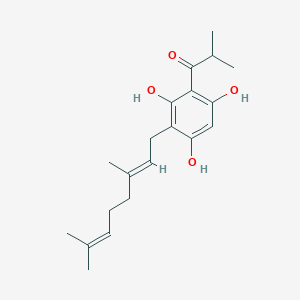
2-ゲラニル-4-イソブチリルフロログルシノール
概要
説明
2-Geranyl-4-isobutyrylphloroglucinol is a natural compound belonging to the family of phloroglucinols. It is found in various plants, including Hypericum perforatum, Garcinia mangostana, and Hypericum ascyron. This compound is known for its diverse applications in scientific research, aiding in various studies and investigations.
科学的研究の応用
2-Geranyl-4-isobutyrylphloroglucinol has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: Studies have shown its potential in modulating biological pathways and its role in plant defense mechanisms.
Medicine: Research indicates its potential therapeutic effects, including anti-inflammatory and antioxidant properties.
Industry: It is used in the formulation of various industrial products, including cosmetics and pharmaceuticals.
作用機序
Biochemical Pathways
The biochemical pathways affected by 2-Geranyl-4-isobutyrylphloroglucinol are currently unknown . .
Result of Action
Its unique properties make it a fascinating subject for further exploration.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Geranyl-4-isobutyrylphloroglucinol . For instance, storage conditions can affect its efficacy .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Geranyl-4-isobutyrylphloroglucinol typically involves the condensation of geranyl bromide with phloroglucinol under basic conditions, followed by acylation with isobutyryl chloride. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reactions.
Industrial Production Methods
Industrial production methods for 2-Geranyl-4-isobutyrylphloroglucinol are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory methods to increase yield and purity, including the use of continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
2-Geranyl-4-isobutyrylphloroglucinol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are commonly employed.
Major Products
The major products formed from these reactions include various substituted phloroglucinol derivatives, quinones, and reduced forms of the original compound.
類似化合物との比較
Similar Compounds
Phloroglucinol: A simpler analog without the geranyl and isobutyryl groups.
Geranylphloroglucinol: Lacks the isobutyryl group but contains the geranyl moiety.
Isobutyrylphloroglucinol: Contains the isobutyryl group but lacks the geranyl moiety.
Uniqueness
2-Geranyl-4-isobutyrylphloroglucinol is unique due to the presence of both geranyl and isobutyryl groups, which confer distinct chemical and biological properties
特性
IUPAC Name |
1-[3-[(2E)-3,7-dimethylocta-2,6-dienyl]-2,4,6-trihydroxyphenyl]-2-methylpropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O4/c1-12(2)7-6-8-14(5)9-10-15-16(21)11-17(22)18(20(15)24)19(23)13(3)4/h7,9,11,13,21-22,24H,6,8,10H2,1-5H3/b14-9+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXDNBNXWWCEVMG-NTEUORMPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)C1=C(C=C(C(=C1O)CC=C(C)CCC=C(C)C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(=O)C1=C(C=C(C(=C1O)C/C=C(\C)/CCC=C(C)C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


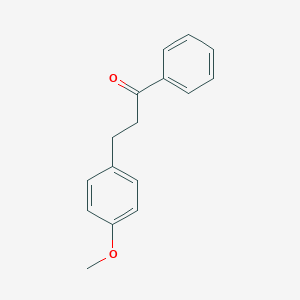

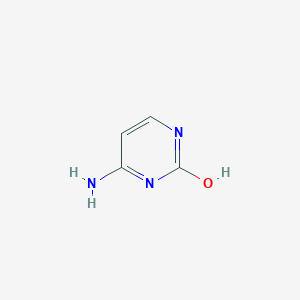
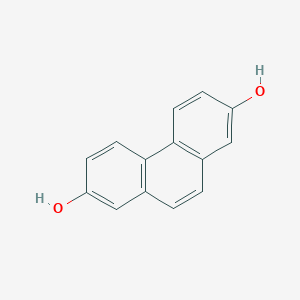
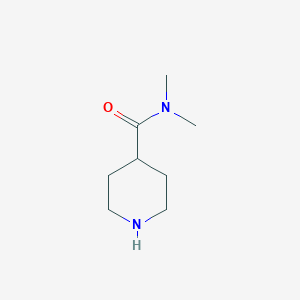
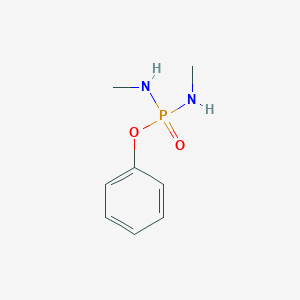
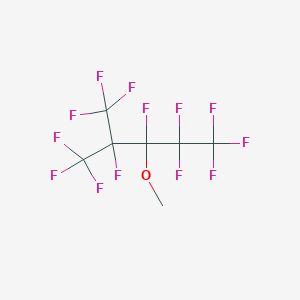
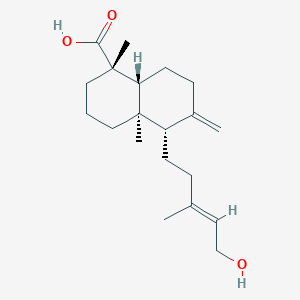
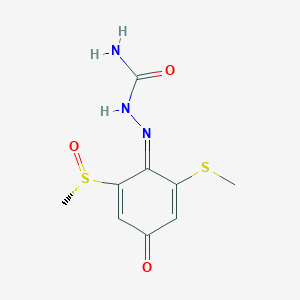
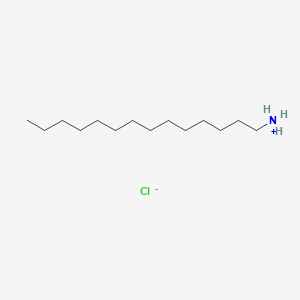
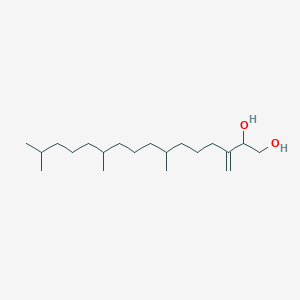

![3,4,6,7,8,9-Hexahydro-4,6,6,9,9-pentamethyl-1H-naphtho[2,3-c]pyran](/img/structure/B158144.png)
